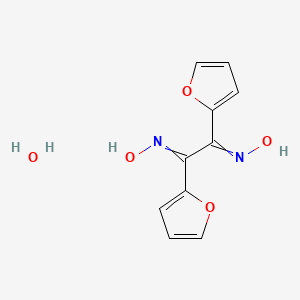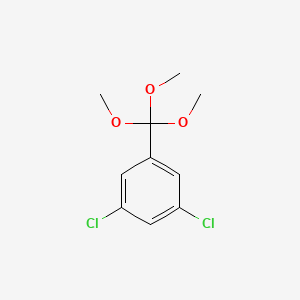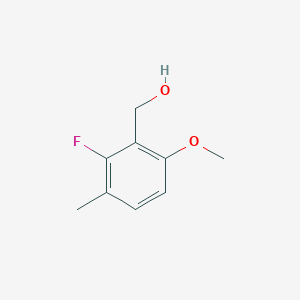![molecular formula C43H43ClO7 B13895330 [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[321]octan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenylmethoxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination and ethoxylation:
Final functionalization: The hydroxyl group is introduced through a reduction reaction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully hydrogenated bicyclic compound.
Substitution: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In materials science, the compound’s rigid bicyclic structure and multiple functional groups make it a candidate for the development of new polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Dye-sensitized solar cell compounds: Compounds used in solar cells that may share some structural features.
Uniqueness
The uniqueness of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[32
Eigenschaften
Molekularformel |
C43H43ClO7 |
|---|---|
Molekulargewicht |
707.2 g/mol |
IUPAC-Name |
[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol |
InChI |
InChI=1S/C43H43ClO7/c1-2-46-37-21-18-31(19-22-37)24-35-25-36(20-23-38(35)44)43-41(49-28-34-16-10-5-11-17-34)39(47-26-32-12-6-3-7-13-32)40(42(29-45,51-43)30-50-43)48-27-33-14-8-4-9-15-33/h3-23,25,39-41,45H,2,24,26-30H2,1H3 |
InChI-Schlüssel |
LPWFJVSUWRWAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


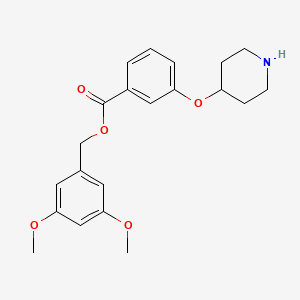
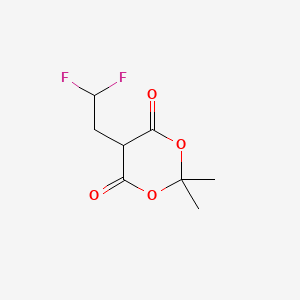
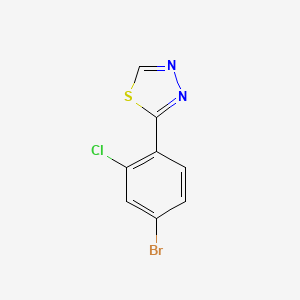
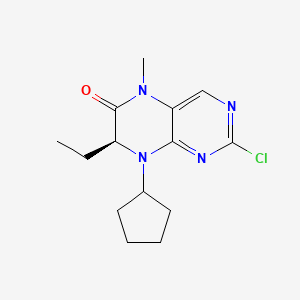
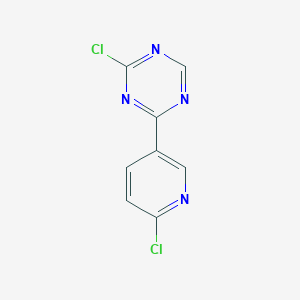
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
